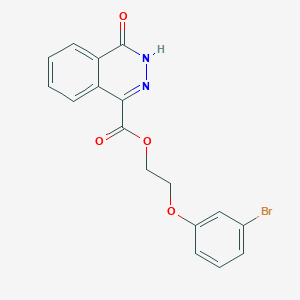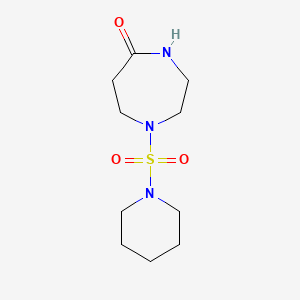
2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is a synthetic compound with potential applications in scientific research. It is a phthalazine derivative with a bromophenyl ether substituent at the 2-position and an ester group at the 1-position. This compound has attracted attention due to its potential as a molecular probe for studying biological processes.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, it is believed that this compound interacts with specific biomolecules, such as enzymes or proteins, to produce a measurable effect. This effect can be used to study the function and activity of these biomolecules in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate are not well characterized. However, it is believed that this compound can modulate the activity of specific enzymes or proteins in biological systems. This modulation can produce a measurable effect, which can be used to study the function and activity of these biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its potential as a molecular probe for studying biological processes. This compound can be used to investigate the mechanisms of action of various enzymes and proteins, as well as to study the interactions between different molecules in biological systems. However, one limitation of using this compound is its potential toxicity and side effects, which can affect the accuracy and reliability of experimental results.
Direcciones Futuras
There are several future directions for the use of 2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in scientific research. One potential direction is the development of new molecular probes based on this compound, which can be used to study specific biological processes. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to characterize the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of 2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of phthalic anhydride with ethylene glycol to form phthalic acid monoethyl ester. This intermediate is then reacted with 3-bromophenol in the presence of a base to form the bromophenyl ether derivative. Finally, the phthalic acid monoethyl ester bromophenyl ether is reacted with hydrazine hydrate to form the desired compound.
Aplicaciones Científicas De Investigación
2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has potential applications in scientific research as a molecular probe for studying biological processes. It can be used to investigate the mechanisms of action of various enzymes and proteins, as well as to study the interactions between different molecules in biological systems. This compound can also be used as a fluorescent probe to visualize biological processes in living cells.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c18-11-4-3-5-12(10-11)23-8-9-24-17(22)15-13-6-1-2-7-14(13)16(21)20-19-15/h1-7,10H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHMPVAITLRFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCCOC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)
![N-(2-methoxyethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7537197.png)
![N-[2-chloro-5-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B7537218.png)


![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)



![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537272.png)
![1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone](/img/structure/B7537277.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)
![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)